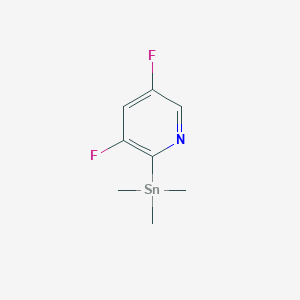

3,5-Difluoro-2-trimethylstannylpyridine

Description

3,5-Difluoro-2-trimethylstannylpyridine is a pyridine derivative substituted with fluorine atoms at the 3- and 5-positions and a trimethylstannyl (-Sn(CH₃)₃) group at the 2-position. Its molecular formula is C₈H₁₀F₂NSn, with a molecular weight of 276.71 g/mol. The trimethylstannyl group confers reactivity in Stille cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis. Fluorine substituents, being electron-withdrawing, modulate the electronic environment of the pyridine ring, influencing regioselectivity and reaction kinetics. This compound is primarily used in pharmaceutical and materials science research for constructing complex aromatic systems .

Properties

Molecular Formula |

C8H11F2NSn |

|---|---|

Molecular Weight |

277.89 g/mol |

IUPAC Name |

(3,5-difluoropyridin-2-yl)-trimethylstannane |

InChI |

InChI=1S/C5H2F2N.3CH3.Sn/c6-4-1-5(7)3-8-2-4;;;;/h1-2H;3*1H3; |

InChI Key |

SUTAHDHLNHTVQT-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=C(C=C(C=N1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3,5-Difluoro-2-trimethylstannylpyridine with two halogenated pyridine analogues:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Electronic Effects | Applications |

|---|---|---|---|---|

| 3,5-Difluoro-2-trimethylstannylpyridine | 2-Sn(CH₃)₃, 3-F, 5-F | 276.71 | - Sn(CH₃)₃: Electron-donating (σ-donor) - F: Strongly electron-withdrawing |

Stille coupling, drug discovery |

| 3,5-Dichloro-2,4,6-trifluoropyridine | 2,4,6-F; 3,5-Cl | 201.96 | - Cl/F: Electron-withdrawing | Agrochemical intermediates |

| 3,5-Dichloro-2-(trifluoromethyl)pyridine | 2-CF₃; 3,5-Cl | 272.80 | - CF₃: Strongly electron-withdrawing | Pharmaceutical synthesis |

Key Observations :

- Trimethylstannyl Group : The Sn(CH₃)₃ substituent in the target compound introduces steric bulk and facilitates metal-mediated cross-coupling reactions, unlike halogenated derivatives .

- Electron-Withdrawing Effects : Fluorine and chlorine substituents deactivate the pyridine ring, making it less reactive toward electrophilic substitution compared to the stannyl analogue, which participates in transition-metal catalysis .

Reactivity and Stability

- Stille Coupling : The trimethylstannyl group in 3,5-Difluoro-2-trimethylstannylpyridine enables efficient coupling with aryl/vinyl halides under mild conditions. In contrast, halogenated pyridines (e.g., 3,5-Dichloro-2,4,6-trifluoropyridine) require palladium catalysts for Suzuki-Miyaura coupling, often necessitating higher temperatures .

- Stability: Organotin compounds are air- and moisture-sensitive, requiring inert handling conditions. Halogenated derivatives (e.g., 3,5-Dichloro-2-(trifluoromethyl)pyridine) exhibit greater stability under ambient conditions .

Data Table: Comparative Properties

| Property | 3,5-Difluoro-2-trimethylstannylpyridine | 3,5-Dichloro-2,4,6-trifluoropyridine | 3,5-Dichloro-2-(trifluoromethyl)pyridine |

|---|---|---|---|

| Molecular Formula | C₈H₁₀F₂NSn | C₅Cl₂F₃N | C₆Cl₂F₃N |

| Melting Point | Not reported | Not reported | Not reported |

| Key Reaction | Stille coupling | Nucleophilic substitution | Suzuki-Miyaura coupling |

| Hazard Class | Toxic (organotin) | Irritant | Harmful if inhaled |

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s smaller atomic size and higher electronegativity result in stronger inductive effects compared to chlorine, influencing the electronic density and reactivity of the pyridine ring .

- Trimethylstannyl Advantage: The Sn(CH₃)₃ group’s σ-donor capability enhances oxidative addition efficiency in cross-coupling reactions, outperforming halogenated analogues in constructing sterically hindered biaryls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.